3,6-Di-tert-butyl-9-ethyl-9H-carbazole-1-boronic Acid Pinacol Ester
CAS No.:
Cat. No.: VC18348484
Molecular Formula: C28H40BNO2
Molecular Weight: 433.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H40BNO2 |
|---|---|
| Molecular Weight | 433.4 g/mol |
| IUPAC Name | 3,6-ditert-butyl-9-ethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole |
| Standard InChI | InChI=1S/C28H40BNO2/c1-12-30-23-14-13-18(25(2,3)4)15-20(23)21-16-19(26(5,6)7)17-22(24(21)30)29-31-27(8,9)28(10,11)32-29/h13-17H,12H2,1-11H3 |
| Standard InChI Key | WTAZOXJYTFDAIJ-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2N(C4=C3C=C(C=C4)C(C)(C)C)CC)C(C)(C)C |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The molecular structure of 3,6-Di-tert-butyl-9-ethyl-9H-carbazole-1-boronic Acid Pinacol Ester is defined by:
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Carbazole Core: A planar heteroaromatic system providing rigidity and π-conjugation.
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tert-Butyl Groups: Electron-donating substituents at positions 3 and 6, which sterically hinder aggregation and improve solubility .
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Ethyl Group: Positioned at the 9-nitrogen to prevent unwanted hydrogen bonding and further enhance solubility .
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Boronic Acid Pinacol Ester: A boronate group at position 1, enabling Suzuki-Miyaura cross-coupling reactions for polymer or small-molecule synthesis .
Table 1: Key Molecular Properties
Synthesis and Preparation
Synthetic Pathways
The synthesis typically involves functionalizing a pre-formed carbazole core. A common route includes:
Step 1: Bromination of 3,6-Di-tert-butyl-9-ethylcarbazole
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Substrate: 3,6-Di-tert-butyl-9-ethylcarbazole (synthesized via Ullmann coupling or Friedel-Crafts alkylation) .
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Reagents: N-Bromosuccinimide (NBS) under controlled conditions to introduce a bromine atom at position 1 .
Step 2: Miyaura Borylation
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Reaction: Treatment of 1-bromo-3,6-di-tert-butyl-9-ethylcarbazole with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) .
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Conditions: Conducted in anhydrous tetrahydrofuran (THF) at 80–100°C for 12–24 hours .
Step 3: Purification
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Methods: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from methanol/THF .
Table 2: Representative Synthesis Data
| Parameter | Value | Source |
|---|---|---|
| Yield (Borylation Step) | 60–75% | |
| Reaction Temperature | 80–100°C | |
| Key Catalyst | Pd(dppf)Cl₂ |
Physical and Chemical Properties
Thermal Stability
The tert-butyl groups impart high thermal stability, with decomposition temperatures exceeding 300°C, as observed in related carbazole derivatives .
Solubility
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Solvents: Soluble in THF, dichloromethane, and toluene; sparingly soluble in methanol .
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Impact of Substituents: tert-Butyl and ethyl groups reduce crystallinity, enhancing processability for thin-film deposition .
Spectroscopic Data
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UV-Vis Absorption: λₐᵦₛ ≈ 340–360 nm (π→π* transitions of carbazole) .
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Fluorescence Emission: λₑₘ ≈ 400–420 nm (blue emission), modulated by the boronic ester’s electron-withdrawing effect .
Applications in Organic Electronics
OLED Emissive Layers
The compound serves as a precursor for emissive materials in OLEDs. For example:
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Polymer Synthesis: Suzuki coupling with dibromoarenes yields conjugated polymers with tunable bandgaps .
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Small-Molecule Emitters: Derivatives exhibit high photoluminescence quantum yields (PLQY >80%) and efficient triplet harvesting in thermally activated delayed fluorescence (TADF) systems .
Table 3: Performance in OLED Devices
Hole-Transporting Materials (HTMs)
The carbazole core facilitates hole mobility (>10⁻⁴ cm²/V·s), making it suitable for HTMs in perovskite solar cells .
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